molecular formula C8H8O3 B083384 Methyl phenyl carbonate CAS No. 13509-27-8

Methyl phenyl carbonate

Cat. No. B083384
Key on ui cas rn: 13509-27-8
M. Wt: 152.15 g/mol
InChI Key: XTBFPVLHGVYOQH-UHFFFAOYSA-N
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Patent
US07652122B2

Procedure details

A transesterification reaction was performed between dimethyl carbonate and phenol to obtain methyl phenyl carbonate. The obtained methyl phenyl carbonate was subjected to a disproportionation reaction to obtain a diphenyl carbonate product containing about 90 ppm by weight of methyl phenyl carbonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:6])([O:4][CH3:5])[O:2][CH3:3].[C:7]1(O)[CH:12]=[CH:11]C=[CH:9][CH:8]=1>>[C:1](=[O:6])([O:4][C:5]1[CH:11]=[CH:12][CH:7]=[CH:8][CH:9]=1)[O:2][CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)(OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A transesterification reaction

Outcomes

Product
Name
Type
product
Smiles
C(OC)(OC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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